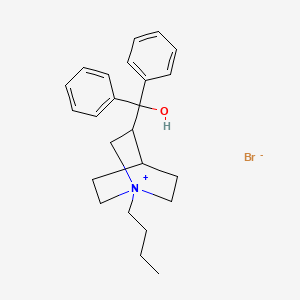![molecular formula C28H34N6OS B12639215 5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)
5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-ジシクロペンチル-13-(2-メトキシフェニル)-8-スルファニリデン-3,5,7,11-テトラアザトリシクロ[73102,7]トリデク-2-エン-1,9-ジカルボニトリルは、複雑な複素環式化合物です。これは、複数の環とヘテロ原子を含む独自の構造を特徴としており、化学研究の興味深い対象となっています。
準備方法
5,11-ジシクロペンチル-13-(2-メトキシフェニル)-8-スルファニリデン-3,5,7,11-テトラアザトリシクロ[7.3.1.02,7]トリデク-2-エン-1,9-ジカルボニトリルの合成は、通常、マンニッヒ反応を含みます。この反応は、アミン、ホルムアルデヒド、および活性水素原子を含む化合物を含む3成分縮合です。 このプロセスは、エタノール中で還流条件下で行うことができ、反応混合物は、出発物質が完全に溶解するまで加熱されます 。生成物は、その後、濾過によって単離され、再結晶によって精製されます。
化学反応の分析
この化合物は、次のようなさまざまな化学反応を起こします。
酸化: 化合物中の硫黄原子は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: ニトリル基は、適切な条件下でアミンに還元できます。
置換: メトキシ基は、求核置換反応によって他の官能基で置換できます。
これらの反応に使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化リチウムアルミニウムなど)、求核剤(ナトリウムメトキシドなど)が含まれます 。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
5,11-ジシクロペンチル-13-(2-メトキシフェニル)-8-スルファニリデン-3,5,7,11-テトラアザトリシクロ[7.3.1.02,7]トリデク-2-エン-1,9-ジカルボニトリルは、科学研究にいくつかの応用があります。
化学: これは、より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: その誘導体は、潜在的な生物活性を示しており、創薬の候補となっています。
医学: 治療薬としての可能性を探る研究が進められています。
科学的研究の応用
5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
作用機序
この化合物の作用機序は、さまざまな分子標的との相互作用を含みます。硫黄原子は、金属イオンと結合を形成することができ、配位化学で有用になります。ニトリル基は、水素結合やその他の相互作用に関与し、化合物の生物活性に影響を与える可能性があります。 正確な経路と標的は、特定の用途と使用される誘導体によって異なります .
類似の化合物との比較
類似の化合物には、次のような他のテトラアザトリシクロ誘導体が含まれます。
- 5,11-ビス(4-エトキシフェニル)-13-(2-メトキシフェニル)-8-チオキソ-3,5,7,11-テトラアザトリシクロ[7.3.1.02,7]トリデク-2-エン-1,9-ジカルボニトリル
- 13-(2-メトキシフェニル)-5,11-ジメチル-8-セレノキソ-3,5,7,11-テトラアザトリシクロ[7.3.1.02,7]トリデク-2-エン-1,9-ジカルボニトリル
これらの化合物は、類似のコア構造を共有していますが、置換基が異なり、化学的特性と用途に大きく影響を与える可能性があります。5,11-ジシクロペンチル-13-(2-メトキシフェニル)-8-スルファニリデン-3,5,7,11-テトラアザトリシクロ[731
類似化合物との比較
Similar compounds include other tetraazatricyclo derivatives, such as:
- 5,11-bis(4-ethoxyphenyl)-13-(2-methoxyphenyl)-8-thioxo-3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile
- 13-(2-Methoxyphenyl)-5,11-dimethyl-8-selenoxo-3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications The uniqueness of 5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[731
特性
分子式 |
C28H34N6OS |
|---|---|
分子量 |
502.7 g/mol |
IUPAC名 |
5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile |
InChI |
InChI=1S/C28H34N6OS/c1-35-23-13-7-6-12-22(23)24-27(14-29)16-32(20-8-2-3-9-20)17-28(24,15-30)26(36)34-19-33(18-31-25(27)34)21-10-4-5-11-21/h6-7,12-13,20-21,24H,2-5,8-11,16-19H2,1H3 |
InChIキー |
ZGGYDPSTKNDRMF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2C3(CN(CC2(C(=S)N4C3=NCN(C4)C5CCCC5)C#N)C6CCCC6)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)
![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)
![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)

![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)
-](/img/structure/B12639170.png)
![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)
![N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12639185.png)



